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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
common challenges encountered when working with thick SU-8 layers. Our goal is to help you
improve resolution and achieve high-quality microstructures.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the SU-8
photolithography process for thick layers (>50 pum).

Problem: Cracking or Peeling of the SU-8 Layer

Symptoms:

 Visible cracks on the SU-8 surface after development or baking.[1][2]
e The entire SU-8 film or parts of it detach from the substrate.[3]

Possible Causes and Solutions:
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High Internal Stress

Internal stress is a primary cause of cracking
and can be induced by rapid temperature
changes.[1][2] Employ a gradual ramp-up and
ramp-down of temperatures during soft bake
and post-exposure bake (PEB) steps. For layers
thicker than 200 microns, a ramp rate of 3-
5°C/min is recommended.[4] A lower PEB
temperature, for instance 55°C, can reduce

internal stress by over 70%.[1]

Insufficient Adhesion

Poor adhesion to the substrate can lead to
peeling.[3] Ensure the substrate is thoroughly
cleaned to remove organic residues and
dehydrated by baking at 200°C for at least 5
minutes before coating.[5][6] For certain
substrates like glass, using an adhesion
promoter like OmniCoat™ or applying a thin,
pre-exposed and baked layer of SU-8 can

significantly improve adhesion.[3][7]

Over-exposure or Over-baking

Excessive exposure dose or prolonged baking
can increase the brittleness of the SU-8 layer,
leading to cracking.[1][4] Optimize your
exposure energy and bake times based on the
thickness of your SU-8 layer. Refer to the
manufacturer's datasheet as a starting point and
perform a dose test to find the optimal

parameters for your specific setup.

Incompatible Substrate

SU-8 adhesion varies between different
substrate materials.[8] For substrates with poor
adhesion, such as gold, consider depositing an
adhesion-promoting layer like titanium or

chromium before SU-8 coating.[9]

Problem: Poor Resolution or Distorted Features

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://mems-news.mems-exchange.narkive.com/mOyYdyIC/su-8-cracking
https://www.researchgate.net/post/What_can_cause_cracks_in_a_cured_SU8-layer_during_photolithographic_processing
https://www.cnfusers.cornell.edu/sites/default/files/Equipment-Resources/SU8%20processing%20suggestions.pdf
https://mems-news.mems-exchange.narkive.com/mOyYdyIC/su-8-cracking
https://www.researchgate.net/post/Issues-with-SU-8-adhesion-on-glass-substrate-Any-suggestion
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://microfluidicfoundry.com/Literature/SU8FabTips.pdf
https://www.researchgate.net/post/Issues-with-SU-8-adhesion-on-glass-substrate-Any-suggestion
https://www.cnf.cornell.edu/sites/default/files/reu-final-reports/2016cnfRA_BranchREU202.pdf
https://mems-news.mems-exchange.narkive.com/mOyYdyIC/su-8-cracking
https://www.cnfusers.cornell.edu/sites/default/files/Equipment-Resources/SU8%20processing%20suggestions.pdf
https://www.universitywafer.com/su-8-lithography.html
https://www.spiedigitallibrary.org/journalArticle/Download?urlId=10.1117%2F1.2778644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Symptoms:

e Rounded corners on intended sharp features.

o "T-topping" or negative sidewall profiles.[10]

* Loss of fine features or merging of adjacent structures.

Possible Causes and Solutions:
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Incorrect Exposure Dose

Under-exposure will result in incomplete cross-
linking, leading to features melting or washing
away during development.[4] Over-exposure
can cause light scattering and unwanted cross-
linking, resulting in feature broadening and loss
of resolution.[4] It is crucial to perform an
exposure dose matrix to determine the optimal
energy for your specific layer thickness and

feature size.

Sub-optimal Wavelength Filtering

SU-8 is most sensitive to UV light in the 350-400
nm range.[10] Excessive exposure to
wavelengths below 350 nm can cause over-
exposure of the top surface, leading to "T-
topping”.[10][11] Using a long-pass filter (e.g.,
360 LP filter) to block shorter wavelengths is
recommended for thick layers to achieve

straighter sidewalls.[4]

Mask Contact Issues

A significant gap between the photomask and
the SU-8 surface will cause diffraction of the UV
light, leading to poor resolution.[11] This is often
caused by a prominent edge bead.[12][13] Edge
bead removal is critical for achieving good mask
contact.[5][11]

Inadequate Development

Incomplete development can leave behind a thin
layer of uncross-linked SU-8, obscuring fine
features and altering dimensions. A whitish
residue appearing during the IPA rinse is a sign
of under-development.[4][5] Increase
development time and ensure proper agitation.
For high-aspect-ratio structures, megasonic-
enhanced development can significantly reduce

development time and improve results.[12][14]
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Frequently Asked Questions (FAQSs)

Q1: How can | achieve vertical sidewalls in very thick SU-8 layers?

Achieving vertical sidewalls in thick SU-8 is challenging but possible with careful process
control. Key factors include:

Optimized Exposure: Use a UV source with a primary wavelength around 365 nm (i-line) and
filter out wavelengths below 350 nm to prevent "T-topping".[10][15]

o Correct Dose: Ensure the exposure dose is sufficient to fully cross-link the entire thickness of
the SU-8 layer. This will require higher doses for thicker films.[10]

o Controlled Baking: Gradual temperature ramping during soft bake and PEB is crucial to
minimize internal stress, which can distort features.[2][4]

» Effective Development: Utilize a fresh developer and appropriate agitation to ensure
complete removal of un-cross-linked resist, especially in deep and narrow features.
Megasonic agitation can be highly effective for this purpose.[12][14]

Q2: What is the best way to remove the edge bead for thick SU-8 layers?

For thick SU-8 layers (>150 um), a common issue is the formation of a large edge bead during
spin coating, which prevents good contact between the photomask and the resist surface.[12]
[13] A recommended method for edge bead removal is to spin the wafer at a low speed (e.g.,
500 rpm) and dispense a solvent like PGMEA or SU-8 Developer at the edge of the wafer using
a needle.[5] It is advisable to allow the wafer to rest on the spinner after coating to let the resist
retract slightly from the edge before performing the edge bead removal.[4]

Q3: How do | prevent bubbles from forming in my thick SU-8 layer?

Bubbles can be a significant issue, especially with high-viscosity SU-8 formulations used for
thick layers. To minimize bubble formation:

o Allow the resist to settle: After dispensing the SU-8 from the stock bottle, let it sit for at least
24 hours to allow bubbles to dissipate.[4]
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o Careful Dispensing: Pour the SU-8 slowly onto the center of the substrate to avoid trapping
air.[5]

e Use a Spreading Cycle: Before the main spin cycle, use a low-speed spread cycle (e.g., 500
rpm for 5-10 seconds) to allow the resist to cover the substrate surface evenly.[5][10]

Q4: Can | use a hard bake for my thick SU-8 structures?

Yes, a hard bake is often recommended if the SU-8 is a permanent part of the final device.[4] A
hard bake, typically performed at temperatures between 150°C and 250°C, can help to further
cross-link the SU-8, improve its mechanical properties, and anneal any surface cracks that may
have formed after development.[4][16] It is important to ramp the temperature up and down
slowly to avoid introducing thermal stress.[4]

Experimental Protocols & Data
Experimental Workflow for Troubleshooting SU-8 Resolution Issues

The following diagram outlines a logical workflow for diagnosing and resolving common issues
encountered during thick SU-8 photolithography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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